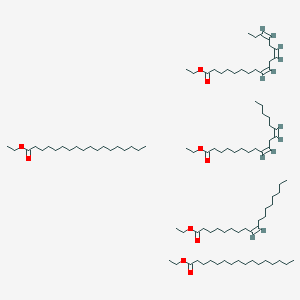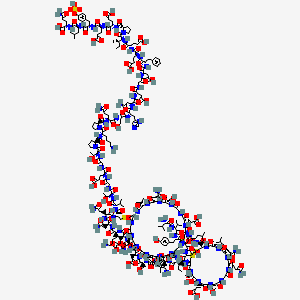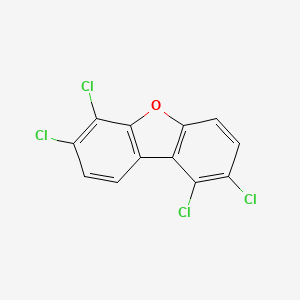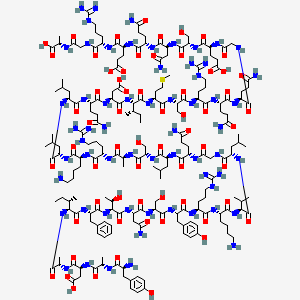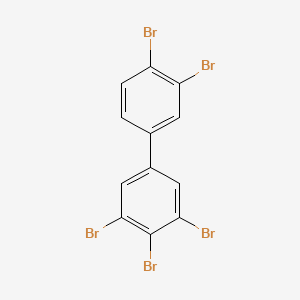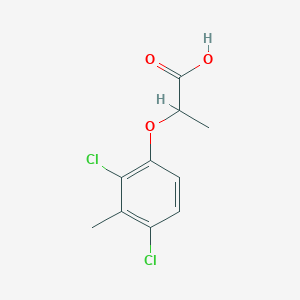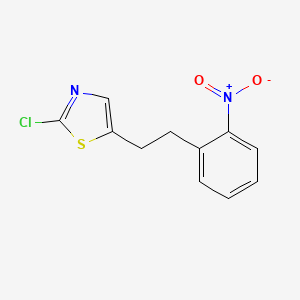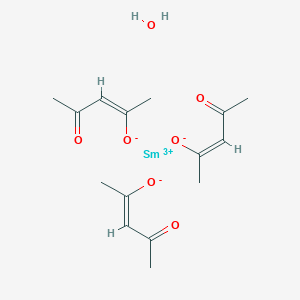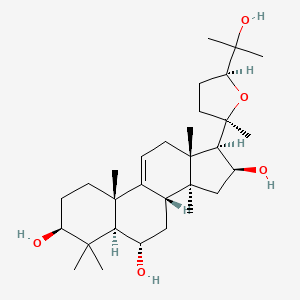
Astragenol
Übersicht
Beschreibung
Astragenol is a natural compound that is found in the roots of Astragalus membranaceus, a traditional Chinese medicinal plant. This compound has been studied extensively for its potential benefits in various health conditions. Astragenol has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
Ethnopharmacology and Phytochemistry
Astragenol is a major bioactive constituent of Radix Astragali (RA), a traditional Chinese medicine from the dried root of Astragalus species . The major bioactive constituents of RA are triterpene glycosides, flavonoids, saponins, and alkaloids . These compounds exert pharmacological activities on various systems, including cardiovascular, immune, respiratory, and hepatic systems .
Pharmacology and Toxicology
Astragenol has been studied for its pharmacological activities and potential toxicological effects . It has been found to have effects on the cardiovascular, immune, respiratory, and hepatic systems .
Clinical Applications
Clinical applications of Astragenol have been explored in various fields. It has been used in traditional Chinese medicine for its potential benefits on the cardiovascular, immune, respiratory, and hepatic systems .
Neurodegenerative Conditions
Research has shown that Astragenol can regulate oxidative stress, neurotrophic dysfunctions, neuroinflammation, and apoptotic cell death in neurodegenerative conditions . For example, it has been found to have effects against Aβ (Amyloid-beta)-induced oxidative stress, neurogenic dysfunction, activated mitogen-activated protein (MAP) kinases, and mitochondrial apoptosis in an Aβ-induced mouse model of Alzheimer’s disease (AD) .
Preparation Methods
Astragenol can be prepared by hydrolysis of astragaloside IV (ASI) using three methods: acid hydrolysis, enzymatic hydrolysis, and Smith degradation .
Structural Modifications
The structure of Astragenol has been modified by chemical modification and microbial transformation, and many modification products have been obtained .
Wirkmechanismus
Target of Action
Astragenol, also known as Cycloastragenol (CAG), is a tetracyclic triterpenoid isolated from the Astragalus genus . It is known to primarily target the human enzyme telomerase . Telomerase is an enzyme that adds DNA sequence repeats to the 3’ end of DNA strands in the telomere regions, which are found at the ends of chromosomes . This action of telomerase helps prevent the loss of important DNA from chromosome ends, thereby protecting the genetic data and enabling cells to divide correctly .
Mode of Action
Astragenol interacts with its target, telomerase, by activating it . This activation leads to an increase in telomerase activity, which may inhibit the onset of cellular senescence . Cellular senescence is a state in which normal healthy cells lose the ability to divide. By delaying this process, Astragenol could potentially extend the lifespan of cells .
Biochemical Pathways
Astragenol affects several biochemical pathways. One key pathway is the MAP kinase pathway . Astragenol has been shown to downregulate the expression of phospho c-Jun-N-terminal kinase (p-JNK), p-38, and phospho-extracellular signal-related kinase (ERK1/2) in the brains of mice injected with Amyloid-beta (Aβ), a peptide linked to Alzheimer’s disease . This suggests that Astragenol may have a neuroprotective effect .
Pharmacokinetics
It is known that astragenol is more lipid-soluble and more easily absorbed transdermally compared to astragaloside iv (asi), from which it is derived . Encapsulation of Astragenol in phospholipid vesicles has been shown to enhance its transport and delivery across the skin barrier , suggesting a potential method for improving its bioavailability.
Result of Action
The molecular and cellular effects of Astragenol’s action are diverse. It has been shown to regulate oxidative stress, neurotrophic dysfunctions, neuroinflammation, and apoptotic cell death . For instance, Astragenol has been found to elevate the expression of Nrf2 (nuclear factor erythroid 2–related factor 2), HO-1 (heme oxygenase-1), p-TrKB, BDNF, and NeuN in the brains of mice co-treated with Aβ and Astragenol . These findings suggest that Astragenol may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative conditions .
Eigenschaften
IUPAC Name |
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22+,23+,24+,27-,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNESISUQBYQIIU-LOIFQKOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170200 | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Astragenol | |
CAS RN |
86541-79-9 | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




